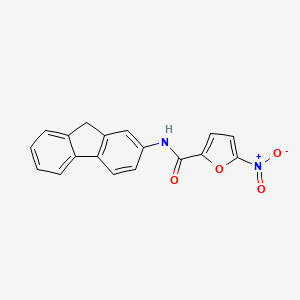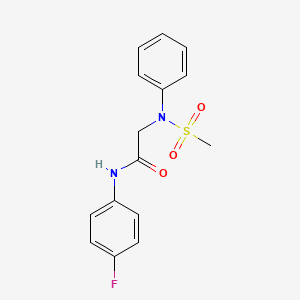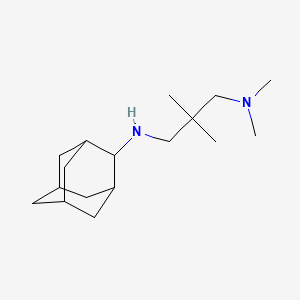
N-(2-adamantyl)-N',N',2,2-tetramethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-adamantyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine is a synthetic organic compound known for its unique adamantane structure Adamantane, a polycyclic hydrocarbon, is characterized by its diamond-like framework, which imparts exceptional stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine typically involves the functionalization of adamantane derivatives. One common method is the reaction of 2-aminoadamantane with suitable alkylating agents under controlled conditions. For instance, the reaction of 2-aminoadamantane with 2,2-dimethylpropane-1,3-diamine in the presence of a base such as triethylamine can yield the desired product .
Industrial Production Methods
Industrial production of adamantane derivatives often involves large-scale catalytic processes. These processes may include the use of metal catalysts to facilitate the functionalization of adamantane. The high stability and rigidity of the adamantane core make it suitable for various industrial applications, including the production of high-performance materials and pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the adamantane core.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized adamantane compounds .
Scientific Research Applications
N-(2-adamantyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Adamantane derivatives are known for their neuroprotective and antiviral properties, making them candidates for drug development.
Mechanism of Action
The mechanism of action of N-(2-adamantyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine involves its interaction with specific molecular targets. The adamantane core can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. For example, adamantane derivatives are known to inhibit the activity of certain ion channels and receptors, contributing to their neuroprotective and antiviral properties .
Comparison with Similar Compounds
Similar Compounds
2-aminoadamantane: Known for its antiviral and neuroprotective properties.
1-aminoadamantane (amantadine): Used clinically for the treatment of Parkinson’s disease and influenza.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
N-(2-adamantyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine stands out due to its unique combination of the adamantane core with a tetramethylpropane-1,3-diamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(2-adamantyl)-N',N',2,2-tetramethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2/c1-17(2,11-19(3)4)10-18-16-14-6-12-5-13(8-14)9-15(16)7-12/h12-16,18H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEMEOMVCBTCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1C2CC3CC(C2)CC1C3)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
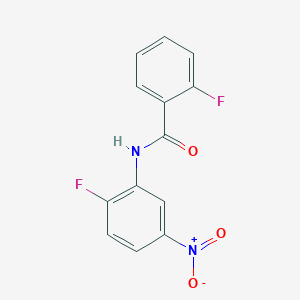
![Ethyl 1-[(3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B5737074.png)
![methyl 4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5737076.png)
![5-[(4-ethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5737077.png)
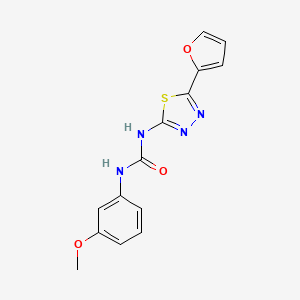
![(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE](/img/structure/B5737084.png)
![4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5737086.png)
![1-[(4,5-dimethoxy-2-nitrophenyl)methyl]pyrrolidine](/img/structure/B5737090.png)
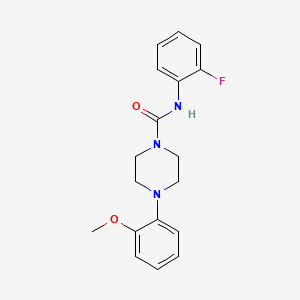
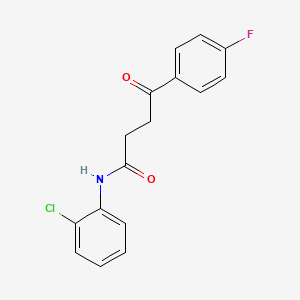
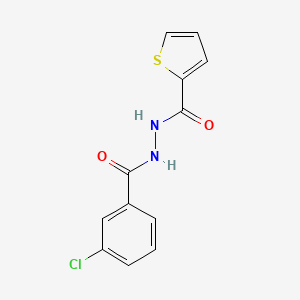
![N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B5737132.png)
